![molecular formula C25H23F3N2O4 B2534585 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951998-65-5](/img/structure/B2534585.png)
9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . This group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall properties of the compound.Chemical Reactions Analysis
The trifluoromethyl group can affect the reactivity of the compound. For instance, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis
The trifluoromethyl group can influence the physical and chemical properties of the compound. For example, it can lower the basicity of compounds like trifluoroethanol .Scientific Research Applications
Stereoselective Synthesis and Characterization
Stereoselective synthesis techniques have been developed for functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, demonstrating the utility of these methods in accessing complex heterocyclic structures with high regioselectivities and outstanding diastereoselectivities (Han et al., 2019). This research underscores the importance of precise synthetic strategies in creating compounds with specific configurations and functional groups, which can be crucial for their biological activity or material properties.
Photoluminescence and Material Applications
The study of photoluminescence and the synthesis of high quantum efficiency complexes, such as those involving Eu(iii) with fluorinated β-diketone ligands, showcases the potential of heterocyclic compounds in the development of new materials with desirable optical properties (Bhat & Iftikhar, 2019). These materials are of interest for applications in light-emitting devices, sensors, and other photonic technologies.
Antibacterial Activity
The synthesis and characterization of novel heterocyclic compounds, such as 6,8-dihydroxy-7-propyl-9H-pyrrolo[1,2-b][1,3]-benzoxazin-9-one, highlight the ongoing search for new antibacterial agents. This compound, obtained through an oxidative cyclization process, exemplifies the potential of heterocyclic chemistry in discovering new therapeutic agents with unique mechanisms of action (Liren et al., 2000).
Catalytic and Biological Evaluations
Research into the synthesis of fused 1,2,4-triazine derivatives, demonstrating red fluorescent properties, presents an example of the diverse functionality that can be achieved with heterocyclic frameworks. These compounds, synthesized via boric acid-catalyzed reactions, not only contribute to the development of new organic fluorescent materials but also have potential applications in biological imaging and sensors (Darehkordi et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O4/c26-25(27,28)24-21(16-6-2-1-3-7-16)22(32)17-9-10-19-18(23(17)34-24)14-29(15-33-19)11-5-13-30-12-4-8-20(30)31/h1-3,6-7,9-10H,4-5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVWKBIAAQAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


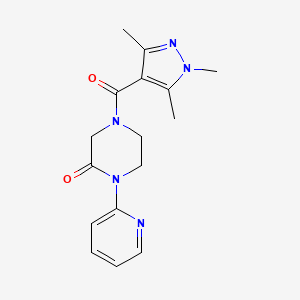
![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2534504.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
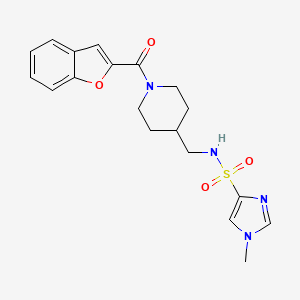
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
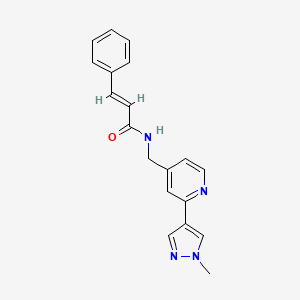
![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)
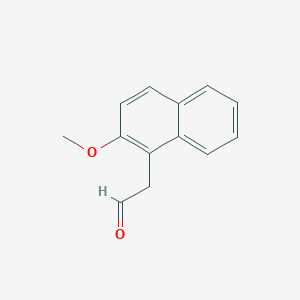
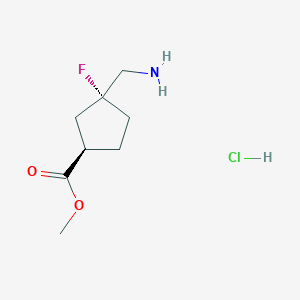
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)
